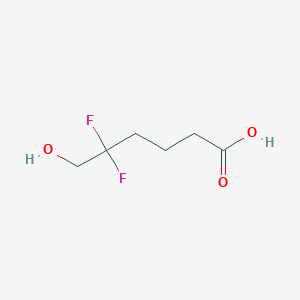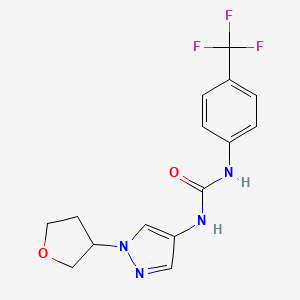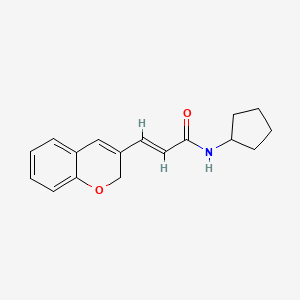![molecular formula C18H18N2OS2 B2409360 3-cyclopropyl-2-[(2,5-dimethylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326853-29-5](/img/structure/B2409360.png)
3-cyclopropyl-2-[(2,5-dimethylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cyclopropyl-2-[(2,5-dimethylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The unique structural features of this compound make it a promising candidate for drug development.
Scientific Research Applications
Synthesis Methods
Synthetic Approaches
Research has explored synthetic methodologies for producing thieno[3,2-d]pyrimidin-4(3H)-one derivatives. One approach reported involves a green synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones through a catalytic four-component reaction, highlighting the efficiency and eco-friendliness of this process (Shi et al., 2018). Another study focused on one-pot synthesis techniques for thieno[2,3-b]pyridine derivatives, demonstrating the versatility of these compounds in medicinal chemistry (Dyachenko et al., 2020).
Biological Activities
Antimicrobial and Antitubercular Activities
A number of studies have investigated the antimicrobial and antitubercular potentials of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. Compounds synthesized from this scaffold exhibited significant inhibitory activities against various bacteria and fungi, with some showing notable antitubercular effects (Hafez, El-Gazzar, & Zaki, 2016). This highlights their potential as lead compounds for developing new antimicrobial agents.
Antiproliferative Effects
Research has also been conducted on the antiproliferative effects of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. These compounds have been evaluated for their ability to inhibit the growth of cancer cells, with some showing promising results in inducing apoptosis in cancerous cells, suggesting their applicability in cancer therapy (Atapour-Mashhad et al., 2017).
Antioxidant Properties
The antioxidant properties of certain derivatives have been explored, indicating the potential of these compounds in combating oxidative stress, which is a factor in many chronic diseases (Chandrashekaraiah et al., 2014).
properties
IUPAC Name |
3-cyclopropyl-2-[(2,5-dimethylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-11-3-4-12(2)13(9-11)10-23-18-19-15-7-8-22-16(15)17(21)20(18)14-5-6-14/h3-4,7-9,14H,5-6,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSKOAZUGHOQIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C4CC4)SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-2-[(2,5-dimethylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

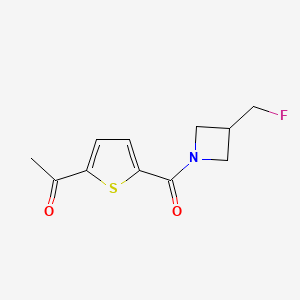
![1-methyl-4-[1-(2-methylprop-2-en-1-yl)pyrrolidin-2-yl]-1H-pyrazole](/img/structure/B2409278.png)

![ethyl [3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2409282.png)
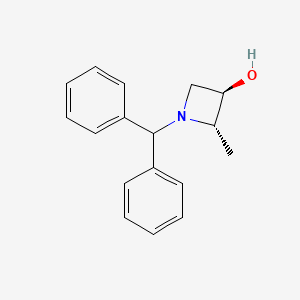
![N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2409287.png)
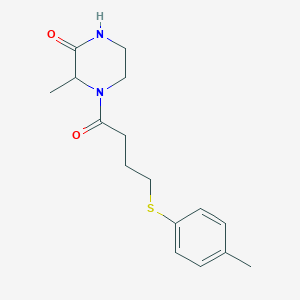
![2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide](/img/structure/B2409289.png)
![N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2409293.png)
